3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide
Overview
Description
The compound “3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide” likely belongs to the class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-hydroxy-2-aryl acrylates are synthesized using various approaches. These methods often involve the use of electrophilic and nucleophilic centers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds often have properties such as a certain melting point, boiling point, and density .Scientific Research Applications
Antibacterial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound has been tested for its antibacterial activity, particularly against Staphylococcus strains and two mycobacterial species .
- Methods of Application: The compound was synthesized and then subjected to in vitro screening against the bacterial strains .
- Results: The compound showed high biological activity (MIC = 55.0 µmol/L) against S. aureus as well as methicillin-resistant strains .
Herbicidal Activity
- Scientific Field: Agricultural Chemistry
- Application Summary: The compound has been tested for its herbicidal activity, specifically its ability to inhibit photosynthetic electron transport in spinach (Spinacia oleracea L.) chloroplasts .
- Methods of Application: The compound was synthesized and then tested for its ability to inhibit photosynthetic electron transport .
- Results: The results of this application were not specified in the source .
Synthesis of 1,3-Oxazepines
- Scientific Field: Organic Chemistry
- Application Summary: 3-Methoxyphenethylamine, a related compound, was used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
- Methods of Application: The compound was used in a Pictet-Spengler reaction catalyzed by perfluorooctanesulfonic acid .
- Results: The results of this application were not specified in the source .
μ-Opioid Receptor Agonists
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound has been used in the synthesis of stereochemically pure oximes, amines, saturated and unsaturated cyanomethyl compounds, and methylaminomethyl compounds at the C9 position in 3-hydroxy-N-phenethyl-5-phenylmorphans . These compounds provided μ-opioid receptor (MOR) agonists with varied efficacy and potency .
- Methods of Application: The compound was synthesized and then subjected to in vitro screening against the μ-opioid receptor .
- Results: One of the most interesting compounds was found to be a potent partial MOR agonist (EC50 = 2.5 nM, %Emax = 89.6%), as determined in the forskolin-induced cAMP accumulation assay . Others ranged in potency and efficacy at the MOR, from nanomolar potency with a C9 cyanomethyl compound (EC50 = 0.85 nM) to its totally inactive diastereomer .
δ-Opioid Receptor (DOR) and κ-Opioid Receptor (KOR) Agonist Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Some of the compounds synthesized using “3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide” were found to have δ-opioid receptor (DOR) or κ-opioid receptor (KOR) agonist activity .
- Methods of Application: The compound was synthesized and then subjected to in vitro screening against the DOR and KOR .
- Results: Only a few compounds had DOR or KOR agonist activity. One compound, a C9-methylaminomethyl-substituted phenylmorphan, was moderately potent and fully efficacious as a KOR agonist (KOR EC50 = 18 nM (% Emax = 103%)) .
Future Directions
properties
IUPAC Name |
3-hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-22-15-8-4-7-14(11-15)19-18(21)16-9-12-5-2-3-6-13(12)10-17(16)20/h2-11,20H,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZIWJXBOGSHNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598538 | |
Record name | 3-Hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide | |
CAS RN |
62553-86-0 | |
Record name | 3-Hydroxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.